(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol
CAS No.: 176022-47-2
Cat. No.: VC21329118
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176022-47-2 |
---|---|
Molecular Formula | C12H10ClNO |
Molecular Weight | 219.66 g/mol |
IUPAC Name | (S)-(4-chlorophenyl)-pyridin-2-ylmethanol |
Standard InChI | InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m0/s1 |
Standard InChI Key | ZFUPOFQRQNJDNS-LBPRGKRZSA-N |
Isomeric SMILES | C1=CC=NC(=C1)[C@H](C2=CC=C(C=C2)Cl)O |
SMILES | C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O |
Canonical SMILES | C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O |
Introduction
Chemical Structure and Properties
Molecular Characteristics
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol possesses the molecular formula C₁₂H₁₀ClNO, incorporating carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in a specific three-dimensional arrangement. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-(4-chlorophenyl)-pyridin-2-ylmethanol, which systematically describes its structural components and stereochemistry .
The compound features a central chiral carbon atom connecting three key structural elements: a 4-chlorophenyl group, a pyridin-2-yl group, and a hydroxyl group. The 4-chlorophenyl group contributes to the compound's lipophilicity and electronic properties, while the pyridine ring introduces basic character and potential hydrogen-bonding interaction sites. The hydroxyl group provides additional hydrogen bonding capabilities and serves as a potential site for further functionalization in synthetic applications .
The S-configuration at the stereogenic center indicates that the spatial arrangement of the substituents follows specific stereochemical rules, distinguishing it from its mirror image (the R-enantiomer). This stereochemical feature is critical for its potential biological interactions, as biological systems often interact preferentially with specific stereoisomers.
Physical Properties
(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol exhibits several notable physical properties that are important for its handling, storage, and application in various contexts. Table 1 summarizes the key physical properties of this compound based on experimental and predicted data.
Table 1: Physical Properties of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol
Property | Value | Nature of Data |
---|---|---|
Melting Point | 84-86°C | Experimental |
Boiling Point | 364.3±32.0°C | Predicted |
Density | 1.275±0.06 g/cm³ | Predicted |
Molecular Weight | 219.66 g/mol | Calculated |
pKa | 12.46±0.20 | Predicted |
Recommended Storage Temperature | 2-8°C | Experimental |
These physical properties provide essential information for researchers working with this compound, particularly regarding its handling, purification, and storage conditions. The relatively high melting point suggests good stability under normal laboratory conditions, while the recommended storage temperature indicates the need for refrigeration to maintain optimal integrity over extended periods .
Synthesis and Preparation Methods
The synthesis of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol requires stereoselective approaches to ensure the desired S-configuration at the chiral carbon center. Several methods have been developed for the preparation of this compound, with varying degrees of efficiency and stereoselectivity.
Analytical Characterization
The characterization of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol and its distinction from the R-enantiomer and racemic mixture require appropriate analytical methods to confirm both chemical identity and stereochemical purity.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) has been identified as an effective technique for the analysis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. HPLC analysis has shown that the two enantiomers of (4-chlorophenyl)(pyridin-2-yl)methanol exhibit different retention times, allowing for their differentiation and the confirmation of the stereochemical purity of the (S)-enantiomer .
Comparative HPLC analysis of the racemic mixture versus the pure (S)-enantiomer reveals distinct peak patterns that serve as a fingerprint for identifying and quantifying the stereochemical purity of the compound. This analytical approach is crucial for quality control in the synthesis and purification processes, ensuring that the desired stereochemical configuration is achieved with high enantiomeric excess .
Spectroscopic Methods
Additional analytical techniques that may be employed for the characterization of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol include:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides information about the chemical structure and can sometimes indicate stereochemical purity through the use of chiral shift reagents
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Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns characteristic of the compound
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Infrared (IR) spectroscopy: Identifies functional groups such as the hydroxyl group and aromatic structures
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Optical rotation measurements: Determines the specific rotation of the compound, which is directly related to its stereochemical configuration
These complementary analytical methods provide a comprehensive characterization of the compound's identity, purity, and stereochemical integrity.
Comparison with the R-Enantiomer
The comparison between (S)-(4-chlorophenyl)(pyridin-2-yl)methanol and its R-enantiomer provides valuable insights into the significance of stereochemistry in determining a compound's properties and potential applications.
Structural Differences
While both enantiomers share the same molecular formula (C₁₂H₁₀ClNO) and connectivity, their different spatial arrangements result in mirror-image structures. The R-enantiomer, identified by the CAS number 112966-26-4, represents the mirror image of the S-enantiomer . This difference in stereochemistry can lead to variations in physical properties, biological activities, and interactions with chiral environments.
Crystallographic Data
Crystal structure information for the racemic mixture of (4-chlorophenyl)(pyridin-2-yl)methanol has been reported in the literature. The crystal structure belongs to the space group P 1 21/c 1 with unit cell parameters a = 8.4309 Å, b = 16.1488 Å, c = 8.6878 Å, and β = 112.994°. The structure has been determined with a residual factor of 0.0634, indicating a relatively high-quality structure determination .
This crystallographic data provides insights into the three-dimensional arrangement of these molecules in the solid state, including intermolecular interactions such as hydrogen bonding and π-stacking that influence the packing arrangement. Such information is valuable for understanding the physical properties of the compound and potential strategies for its purification through crystallization.
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